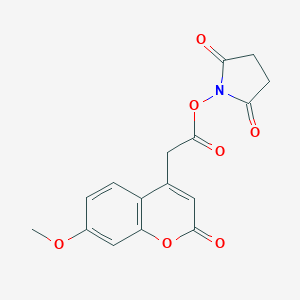
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester
描述
Synthesis Analysis
The synthesis of coumarin derivatives like 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester involves multistep chemical reactions. For instance, derivatives such as 4-Diazomethyl-7-methoxycoumarin, synthesized from 4-formyl-7-methoxycoumarin, highlight the typical approach to crafting these compounds. These processes often involve the treatment with specific reagents to introduce functional groups that confer the desired fluorescent properties and reactivity towards biological molecules (Takadate et al., 1982).
Molecular Structure Analysis
The molecular structure of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is characterized by the coumarin backbone modified with methoxy and acetic acid groups, enhancing its fluorescent characteristics. Such structures are analyzed using techniques like X-ray diffraction and DFT calculations, providing insights into their geometric and electronic properties, crucial for understanding their reactivity and fluorescent behavior (Stefanou et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is significant in its application as a labeling reagent. It can react with amino groups in peptides and proteins, forming stable amide bonds that are fluorescent. This ability to label biological molecules makes it a valuable tool in bioanalytical chemistry for detecting and quantifying these molecules in complex samples (Liu et al., 2001).
Physical Properties Analysis
The physical properties of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester, including solubility, fluorescence quantum yields, and absorption/emission wavelengths, are tailored for optimal performance in fluorescent labeling. These properties are influenced by the specific substituents on the coumarin nucleus and the solvent conditions used in analytical procedures. The compound's fluorescence is exploited in high-performance liquid chromatography (HPLC) and other analytical techniques for sensitive detection of labeled molecules (Schade et al., 1999).
Chemical Properties Analysis
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester exhibits specific chemical properties, such as reactivity towards nucleophiles (e.g., amino groups in proteins or peptides), fluorescence upon excitation, and stability under various conditions. These properties are central to its application in bioconjugation and fluorescence-based detection methods, enabling the study of biological processes with high specificity and sensitivity (Xiang, 2006).
科学研究应用
Labeling Neuropeptides : It has been used for labeling neuropeptides to improve the removal of background fluorescence interference in biological samples, thanks to its ability to produce longer absorption and fluorescence wavelengths (Xiang, 2006).
Drug Delivery and Biological Probes : The compound serves as a fluorescent protecting group that enhances cellular delivery and allows for rapid internalization of prodrugs (Wiemer et al., 2016).
Photocleavage Studies : Research has been conducted on the photocleavage of (7-methoxycoumarin-4-yl)methyl-caged acids with fluorescence enhancement. This process is influenced by the polarity of the compounds (Schade et al., 1999).
Chromatographic Analysis of Carboxylic Acids : It's used as a fluorescent derivatization reagent for high-performance liquid chromatography, particularly in measuring free fatty acids in human plasma (Takadate et al., 1992).
Fluorescent Labeling Reagents : As a labeling reagent, it is highly sensitive for alcohols in high-performance liquid chromatography, with detection limits ranging from femtogram to nanogram levels (Takadate et al., 1985).
Synthesis Improvements : Methods have been developed to improve the synthesis of related coumarin compounds, like 7-amino-4-methylcoumarin, which result in higher yield and efficiency (Pozdnev, 1990).
Synthesis of Functionalized Coumarins : Novel methodologies for synthesizing functionalized coumarins have been explored, emphasizing crystal structure and optimization through DFT calculations (Stefanou et al., 2011).
Photophysics in Reverse Micelles : The compound shows unique excitation wavelength-dependent photophysics in reverse micelles, differing from its acid form (Maity et al., 2014).
Analysis of Resin Acids : It's been applied in the quantitative analysis of total resin acids by high-performance liquid chromatography of their coumarin ester derivatives, with no interference from other carboxylic acids (Richardson et al., 1992).
Protein Labeling : It has been used in novel protein labeling methods, for instance, iodinating ovalbumin, which lacks accessible tyrosine groups, by conjugation to a highly fluorescent coumarin active ester (Samuel et al., 1985).
安全和危害
未来方向
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(7-methoxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-22-10-2-3-11-9(6-15(20)23-12(11)8-10)7-16(21)24-17-13(18)4-5-14(17)19/h2-3,6,8H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBYCKCNAJSBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361502 | |
| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester | |
CAS RN |
359436-89-8 | |
| Record name | 1-{[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



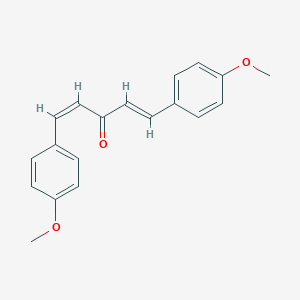
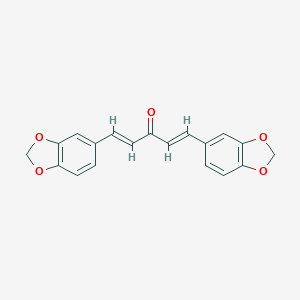
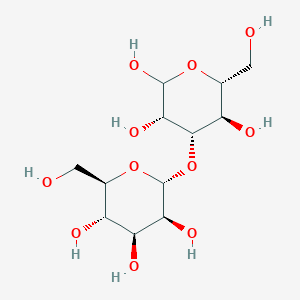
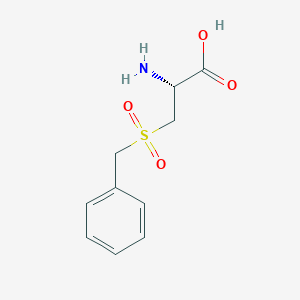
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)
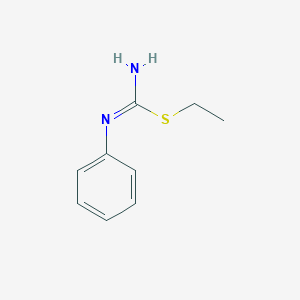
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)


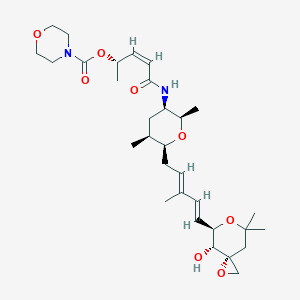
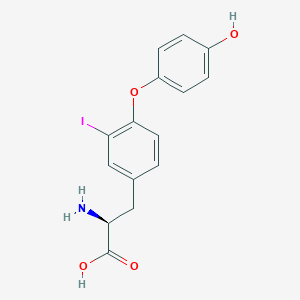
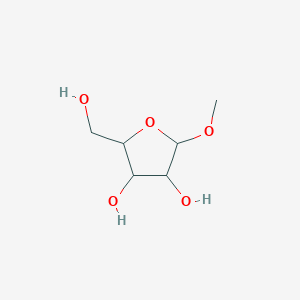
![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)
